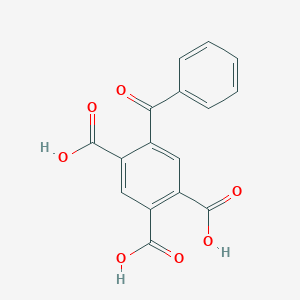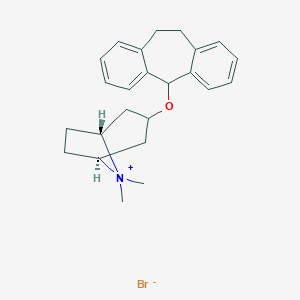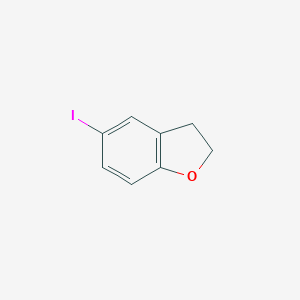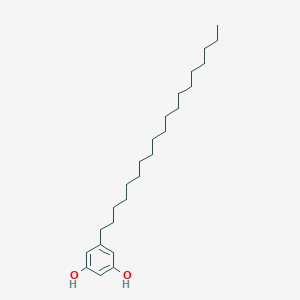
S-(1-Hydroxy-3-buten-2-yl)glutathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(1-Hydroxy-3-buten-2-yl)glutathione is a naturally occurring compound that is found in the human body. It is a derivative of glutathione, which is an important antioxidant that helps to protect cells from damage caused by free radicals. S-(1-Hydroxy-3-buten-2-yl)glutathione has been the focus of scientific research due to its potential therapeutic applications.
Mécanisme D'action
S-(1-Hydroxy-3-buten-2-yl)glutathione works by scavenging free radicals in the body, which can cause damage to cells and tissues. It also helps to regulate the immune system, which can help to reduce inflammation in the body. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on cells, helping to prevent damage caused by oxidative stress.
Effets Biochimiques Et Physiologiques
S-(1-Hydroxy-3-buten-2-yl)glutathione has a number of biochemical and physiological effects in the body. It has been shown to help regulate the immune system, reduce inflammation, and protect cells from damage caused by free radicals. Additionally, S-(1-Hydroxy-3-buten-2-yl)glutathione has been shown to have a protective effect on the liver, helping to prevent damage caused by toxins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it is a naturally occurring compound that is present in the body. This makes it easier to study its effects on the body, as it is less likely to cause adverse reactions. However, one limitation of using S-(1-Hydroxy-3-buten-2-yl)glutathione in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of studies.
Orientations Futures
There are a number of potential future directions for research on S-(1-Hydroxy-3-buten-2-yl)glutathione. One area of research could focus on its potential as a treatment for inflammatory conditions such as arthritis. Additionally, further research could be done to explore its potential as a protective agent against oxidative stress and toxins. Finally, research could be done to explore the potential of S-(1-Hydroxy-3-buten-2-yl)glutathione as a therapeutic agent in other areas, such as cancer treatment.
Méthodes De Synthèse
S-(1-Hydroxy-3-buten-2-yl)glutathione can be synthesized in the laboratory using a variety of methods. One common method involves the use of glutathione and acrolein, which react to form S-(1-Hydroxy-3-buten-2-yl)glutathione. Another method involves the use of a precursor molecule, which is converted into S-(1-Hydroxy-3-buten-2-yl)glutathione through a series of chemical reactions.
Applications De Recherche Scientifique
S-(1-Hydroxy-3-buten-2-yl)glutathione has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that S-(1-Hydroxy-3-buten-2-yl)glutathione can help to reduce inflammation in the body, which may be beneficial for the treatment of conditions such as arthritis.
Propriétés
Numéro CAS |
133872-49-8 |
|---|---|
Nom du produit |
S-(1-Hydroxy-3-buten-2-yl)glutathione |
Formule moléculaire |
C14H23N3O7S |
Poids moléculaire |
377.42 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxybut-3-en-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H23N3O7S/c1-2-8(6-18)25-7-10(13(22)16-5-12(20)21)17-11(19)4-3-9(15)14(23)24/h2,8-10,18H,1,3-7,15H2,(H,16,22)(H,17,19)(H,20,21)(H,23,24)/t8?,9-,10-/m0/s1 |
Clé InChI |
NOXPKNNHYRDDCI-AGROOBSYSA-N |
SMILES isomérique |
C=CC(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
SMILES canonique |
C=CC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Séquence |
XXG |
Synonymes |
1-HBG S-(1-hydroxy-3-buten-2-yl)glutathione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



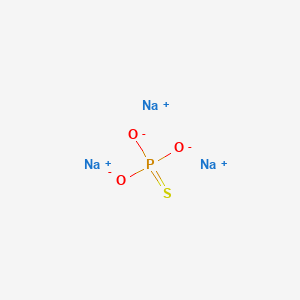
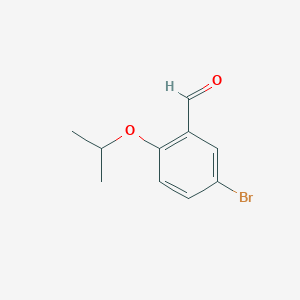
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)
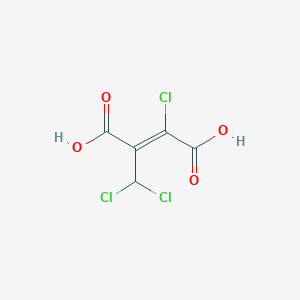
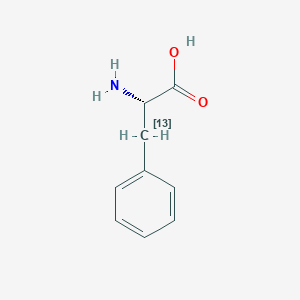
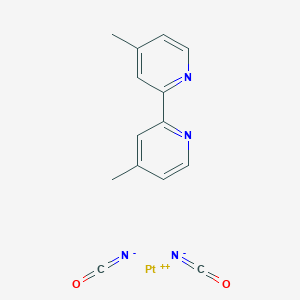
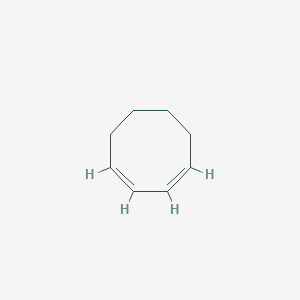
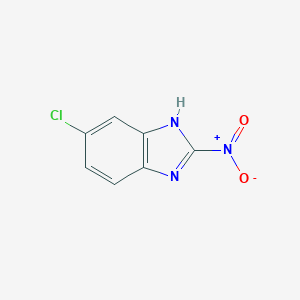
![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)

